molecular formula C8H13F5N2O2 B11851042 1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate

1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate

Cat. No.: B11851042
M. Wt: 264.19 g/mol
InChI Key: BSWCVYJXHWEXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate is a chemical compound with a unique structure that includes both azetidine and trifluoroacetate groups

Preparation Methods

The synthesis of 1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate typically involves multiple steps. One common synthetic route includes the reaction of 1,3-difluoropropane with azetidine under specific conditions to form the intermediate 1-(1,3-Difluoropropan-2-yl)azetidine. This intermediate is then reacted with trifluoroacetic acid to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product .

Chemical Reactions Analysis

1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H13F5N2O2

Molecular Weight

264.19 g/mol

IUPAC Name

1-(1,3-difluoropropan-2-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12F2N2.C2HF3O2/c7-1-6(2-8)10-3-5(9)4-10;3-2(4,5)1(6)7/h5-6H,1-4,9H2;(H,6,7)

InChI Key

BSWCVYJXHWEXHB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(CF)CF)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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